6,8-Dioxabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone characterized by a tetrahydropyran ring. This compound is notable for its unique structure, which includes a bicyclic framework that incorporates two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-7-one typically involves the ring-opening polymerization of bicyclic acetals. One common method includes the use of boron trifluoride etherate as an initiator in chloroform at -40°C . Another approach involves the sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, promoted by metal-organo relay catalysis .
Industrial Production Methods: Industrial production methods for this compound are less documented, but the processes generally involve similar polymerization techniques on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of spiroketals and other oxidized derivatives.
Reduction: Although specific reduction reactions are less documented, the compound’s structure suggests potential for reduction at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Lewis acids like antimony pentafluoride and antimony pentachloride are used as initiators.
Major Products:
Oxidation: Spiroketals and other oxidized derivatives.
Substitution: Sulfenyl derivatives.
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-7-one primarily involves its ability to undergo ring-opening polymerization, leading to the formation of various oligomers and polymers. These reactions are facilitated by the presence of Lewis acids, which initiate the polymerization process . The compound’s unique structure allows for the formation of stable cyclic and linear polymers, which have various applications in materials science.
Comparison with Similar Compounds
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Another bicyclic compound with similar polymerization properties.
8-oxa-6-azabicyclo[3.2.1]octan-7-one: A related oxalactam used in the synthesis of polyamides.
Uniqueness: 6,8-Dioxabicyclo[3.2.1]octan-7-one is unique due to its ability to form stable cyclic oligoesters and its versatility in undergoing various chemical reactions. Its applications in both polymer science and pharmaceuticals highlight its importance in multiple fields of research .
Properties
CAS No. |
5257-20-5 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H8O3/c7-6-4-2-1-3-5(8-4)9-6/h4-5H,1-3H2 |
InChI Key |
FDTQYEHORIQWRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)OC(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.